molecular formula C6H5ClN2O B12336694 4-Chloro-6-methylpyrimidine-2-carbaldehyde

4-Chloro-6-methylpyrimidine-2-carbaldehyde

Cat. No.: B12336694
M. Wt: 156.57 g/mol
InChI Key: WOUFDCKPZXUHEY-UHFFFAOYSA-N
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Description

4-Chloro-6-methylpyrimidine-2-carbaldehyde is a pyrimidine derivative featuring a chloro group at position 4, a methyl group at position 6, and a carbaldehyde functional group at position 2. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity . The carbaldehyde group (-CHO) at position 2 provides a reactive site for nucleophilic additions, condensations, and further functionalization, making this compound a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C6H5ClN2O

Molecular Weight

156.57 g/mol

IUPAC Name

4-chloro-6-methylpyrimidine-2-carbaldehyde

InChI

InChI=1S/C6H5ClN2O/c1-4-2-5(7)9-6(3-10)8-4/h2-3H,1H3

InChI Key

WOUFDCKPZXUHEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methylpyrimidine-2-carbaldehyde typically involves the chlorination of 6-methylpyrimidine-2-carbaldehyde. The reaction is carried out under controlled conditions using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of 4-Chloro-6-methylpyrimidine-2-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methylpyrimidine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation: 4-Chloro-6-methylpyrimidine-2-carboxylic acid.

    Reduction: 4-Chloro-6-methylpyrimidine-2-methanol.

Scientific Research Applications

4-Chloro-6-methylpyrimidine-2-carbaldehyde is used in scientific research for various applications:

    Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and nucleic acid analogs.

    Medicine: As a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: In the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylpyrimidine-2-carbaldehyde depends on its application. In medicinal chemistry, it acts as a building block for drugs that target specific enzymes or receptors. The chloro and aldehyde groups can interact with biological molecules, leading to inhibition or activation of enzymatic pathways. The exact molecular targets and pathways vary depending on the specific derivative or application .

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Electron-Withdrawing vs. Donating Groups : The chloro group (Cl) at position 4 in the target compound enhances electrophilicity at adjacent positions, facilitating substitution reactions. In contrast, the methoxy group (OCH₃) in the analog from is electron-donating, reducing electrophilicity but improving solubility in organic solvents.
  • Aldehyde Reactivity: The carbaldehyde group in 4-Chloro-6-methylpyrimidine-2-carbaldehyde enables condensation reactions (e.g., with amines or hydrazines) to form Schiff bases or hydrazones, critical in drug design . The thienopyrimidine analog in demonstrates similar aldehyde-driven reactivity in reductive amination for kinase inhibitors.

Biological Activity

4-Chloro-6-methylpyrimidine-2-carbaldehyde is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article reviews the biological activity of 4-Chloro-6-methylpyrimidine-2-carbaldehyde, summarizing key research findings, mechanisms of action, and potential applications.

4-Chloro-6-methylpyrimidine-2-carbaldehyde can be represented by the molecular formula C6H6ClN2OC_6H_6ClN_2O and has a molecular weight of 158.58 g/mol. The compound features a chloro substituent at the 4-position and a methyl group at the 6-position of the pyrimidine ring, along with an aldehyde functional group at the 2-position.

Biological Activity Overview

Research indicates that pyrimidine derivatives exhibit various biological activities. Specifically, studies on 4-chloro-6-methylpyrimidine derivatives have shown promising results in several areas:

  • Antibacterial Activity : Pyrimidines have been noted for their antibacterial properties, with some derivatives demonstrating significant inhibitory effects against bacterial strains.
  • Antifungal Activity : Certain modifications to pyrimidine structures have resulted in enhanced antifungal activity.
  • Anticancer Potential : There is evidence suggesting that pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis.

The mechanisms through which 4-Chloro-6-methylpyrimidine-2-carbaldehyde exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.
  • DNA Interaction : Some pyrimidines can intercalate into DNA, affecting replication and transcription processes.
  • Receptor Modulation : Binding to various receptors can alter signaling pathways critical for cell survival and proliferation.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that derivatives of 4-Chloro-6-methylpyrimidine exhibited cytotoxic effects against various cancer cell lines, including HeLa and K562. The modified compounds showed IC50 values indicating effective inhibition of cell growth while maintaining low toxicity against normal cells .
  • Antibacterial Properties :
    • Research indicated that certain pyrimidine derivatives displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 16 µg/mL against specific bacterial strains .
  • Antifungal Effects :
    • Compounds derived from pyrimidines have been synthesized that show enhanced antifungal properties compared to their parent structures, suggesting that structural modifications can lead to improved efficacy .

Data Table: Biological Activities of 4-Chloro-6-methylpyrimidine Derivatives

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AnticancerHeLaIC50 = 53.02 µM
K562IC50 = Not specified
AntibacterialVarious BacteriaMIC = 16 µg/mL
AntifungalVarious FungiMIC = Not specified

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